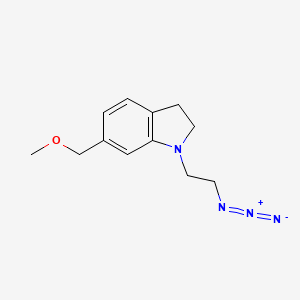

1-(2-Azidoethyl)-6-(methoxymethyl)indoline

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photochromic Properties

Indoline derivatives have been investigated for their photochromic properties. For example, bispyrrolizidine compounds derived from indolo[4,5-e]- and -[7,6-g]indoles exhibit photochromic behavior with varying half-lives. The study used the AM1 method to correlate structural and electronic properties with photochromic characteristics, helping to understand the reasons behind differences in photochromism among these compounds (Samsoniya et al., 2005).

Corrosion Inhibition

Spiropyrimidinethiones, another class of indoline derivatives, have been studied for their corrosion inhibition effect on mild steel in acidic solutions. These inhibitors act as mixed inhibitors and their adsorption on mild steel follows Langmuir's adsorption isotherm. The study included electrochemical methods, surface morphology characterization, and theoretical calculations to understand the mechanism of corrosion inhibition (Yadav et al., 2015).

Antioxidant Activity

The antioxidant activities of various indoline derivatives were evaluated in the context of the oxidation of tetralin. Compounds such as indoline itself and derivatives with methyl or methoxy groups showed strong antioxidant properties in this system. The study applied semiempirical calculations to investigate the hydrogen abstractions by antioxidants, correlating oxidation rates during the induction period with the dissociation energies of the N–H bond (Nishiyama et al., 2002).

Synthesis and Characterization of New Derivatives

Research has also focused on the synthesis and characterization of new indoline derivatives, highlighting their potential in creating novel compounds with unique properties. For instance, the oxidation of 1-amino-2-methylindoline led to the formation of new heterocyclic derivatives, which were characterized by various analytical techniques. The study proposed a reaction mechanism and explored the thermochemical properties of the compounds, contributing to the understanding of indoline chemistry (Peyrot et al., 2001).

Wirkmechanismus

Target of Action

It is known that azidoethyl derivatives are capable of releasing nitric oxide (no) within living organisms .

Mode of Action

The mode of action of 1-(2-Azidoethyl)-6-(methoxymethyl)indoline involves its interaction with its targets, leading to the release of nitric oxide (NO) . The synthesis of these compounds involves nucleophilic substitution of the bromine atoms of the parent 2-bromoethyl derivatives with the azide group .

Biochemische Analyse

Biochemical Properties

1-(2-Azidoethyl)-6-(methoxymethyl)indoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, this compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity and potentially altering metabolic processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic flux . Additionally, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity . These findings underscore the importance of monitoring the temporal dynamics of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . High doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the need for careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites and overall metabolic homeostasis.

Eigenschaften

IUPAC Name |

1-(2-azidoethyl)-6-(methoxymethyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-17-9-10-2-3-11-4-6-16(12(11)8-10)7-5-14-15-13/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLUCIGWFDFLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC2=C(CCN2CCN=[N+]=[N-])C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478769.png)

![Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B1478774.png)

![5-(2-azidoethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1478776.png)

![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one](/img/structure/B1478777.png)